4-[2-Methoxy-4-(trifluoromethyl)phenyl]pyridine
Overview
Description
4-[2-Methoxy-4-(trifluoromethyl)phenyl]pyridine is a chemical compound that features a pyridine ring substituted with a 2-methoxy-4-(trifluoromethyl)phenyl group
Mechanism of Action
Target of Action
Similar compounds have been known to target peripheral sensory trigeminal nerves .
Mode of Action
It’s known that the compound’s unique physicochemical properties, due to the presence of the fluorine atom and the pyridine moiety, contribute to its biological activities .
Biochemical Pathways
It’s known that similar compounds participate in suzuki–miyaura coupling reactions .
Result of Action
It’s known that similar compounds have superior pest control properties when compared to traditional phenyl-containing insecticides .
Biochemical Analysis
Biochemical Properties
4-[2-Methoxy-4-(trifluoromethyl)phenyl]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the presence of the trifluoromethyl group enhances the compound’s ability to inhibit certain enzymes, making it a valuable tool in biochemical studies. The compound’s interactions with biomolecules are primarily driven by its ability to form hydrogen bonds and engage in hydrophobic interactions . These interactions can modulate the activity of enzymes and proteins, thereby affecting various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to alterations in cellular responses. For example, it can affect the phosphorylation status of proteins involved in signal transduction, thereby influencing downstream cellular events . Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the inhibition of enzyme activity by binding to the active site or allosteric sites of the enzyme . This binding can prevent the enzyme from interacting with its natural substrate, thereby inhibiting its activity. Additionally, the compound can activate certain enzymes by inducing conformational changes that enhance their catalytic efficiency. The trifluoromethyl group plays a crucial role in these interactions, as it can form strong hydrogen bonds and hydrophobic interactions with the enzyme’s active site residues.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro studies have shown that the compound remains stable under standard laboratory conditions for extended periods . Its degradation products can also have biological activity, which may contribute to the observed effects over time. Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as the modulation of enzyme activity and enhancement of cellular responses . At high doses, it can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation into various metabolites . These metabolic pathways can influence the compound’s bioavailability and activity within the body. The presence of the trifluoromethyl group can affect the compound’s metabolic stability, leading to the formation of metabolites with distinct biological properties. Additionally, the compound can impact metabolic flux and alter the levels of specific metabolites, thereby influencing overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation within different cellular compartments. The compound’s hydrophobic nature facilitates its diffusion across cell membranes, allowing it to reach its target sites. Additionally, binding proteins can sequester the compound within specific cellular compartments, influencing its activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, where it can modulate enzyme activity and cellular processes. The precise localization of the compound within cells can determine its biological effects and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Methoxy-4-(trifluoromethyl)phenyl]pyridine can be achieved through several methods. Another method includes the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .
Industrial Production Methods
Industrial production of this compound typically relies on the scalability of the synthetic routes mentioned above. The choice of method depends on the desired yield, purity, and cost-effectiveness. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[2-Methoxy-4-(trifluoromethyl)phenyl]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Common in aromatic compounds, substitution reactions can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
4-[2-Methoxy-4-(trifluoromethyl)phenyl]pyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-(trifluoromethyl)phenyl analogues: These compounds share similar structural features but differ in their specific substituents.
Trifluoromethylpyridine derivatives: These compounds contain the trifluoromethyl group and pyridine ring but may have different functional groups attached.
Uniqueness
4-[2-Methoxy-4-(trifluoromethyl)phenyl]pyridine is unique due to its specific combination of the methoxy and trifluoromethyl groups on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-[2-methoxy-4-(trifluoromethyl)phenyl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO/c1-18-12-8-10(13(14,15)16)2-3-11(12)9-4-6-17-7-5-9/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSASUXJGUVXYPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(F)(F)F)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673550 | |
Record name | 4-[2-Methoxy-4-(trifluoromethyl)phenyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214368-79-2 | |
Record name | 4-[2-Methoxy-4-(trifluoromethyl)phenyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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